3-(5-Tetrazolyl)penam

Catalog No.
S13237752
CAS No.
57089-17-5
M.F
C16H19N7O3S
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Tetrazolyl)penam

CAS Number

57089-17-5

Product Name

3-(5-Tetrazolyl)penam

IUPAC Name

2-amino-N-[(2S,5R,6R)-3,3-dimethyl-7-oxo-2-(2H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2-(4-hydroxyphenyl)acetamide

Molecular Formula

C16H19N7O3S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C16H19N7O3S/c1-16(2)11(12-19-21-22-20-12)23-14(26)10(15(23)27-16)18-13(25)9(17)7-3-5-8(24)6-4-7/h3-6,9-11,15,24H,17H2,1-2H3,(H,18,25)(H,19,20,21,22)/t9?,10-,11+,15-/m1/s1

InChI Key

XLCUJQQFWDZWIT-UFFDXJJYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C4=NNN=N4)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C4=NNN=N4)C

3-(5-Tetrazolyl)penam, also known as CP-35,587, is a novel compound belonging to the beta-lactam class of antibiotics. This compound features a unique structural modification where the carboxyl group at the C3 position of the penam nucleus is replaced with a 5-tetrazolyl group. This modification aims to enhance its antibacterial activity and broaden its spectrum of action against various bacterial strains. The compound exhibits a distinctive mechanism of action compared to traditional penicillins and cephalosporins, primarily affecting bacterial cell wall synthesis.

, typically starting from penicillin derivatives. Key steps include:

  • Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving azides and carbonyl compounds.
  • Modification of the Penam Backbone: The introduction of the tetrazole moiety occurs at the C3 position via nucleophilic substitution or similar methodologies.
  • Purification and Characterization: The final product is purified using chromatography techniques and characterized through spectroscopic methods such as NMR and mass spectrometry .

3-(5-Tetrazolyl)penam exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Laboratory evaluations have demonstrated its effectiveness in inhibiting bacterial growth at minimal inhibitory concentrations comparable to established beta-lactams. Its unique structure allows it to evade certain bacterial resistance mechanisms that affect traditional antibiotics, making it a promising candidate for treating infections caused by resistant strains .

The primary application of 3-(5-tetrazolyl)penam lies in its potential use as an antibiotic agent. Its ability to target resistant bacterial strains positions it as a valuable tool in combating antibiotic resistance in clinical settings. Furthermore, ongoing research is exploring its efficacy in combination therapies to enhance treatment outcomes for complex infections .

Interaction studies have revealed that 3-(5-tetrazolyl)penam interacts differently with various bacterial enzymes compared to traditional beta-lactams. Its binding affinity for transpeptidases suggests that it may not only inhibit these enzymes but also alter their functionality, leading to atypical morphological changes in bacteria. Such studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic use .

Several compounds share structural similarities with 3-(5-tetrazolyl)penam, including:

  • Penicillin G: Traditional beta-lactam antibiotic; primarily effective against Gram-positive bacteria.
  • Cefotaxime: A cephalosporin antibiotic; broader spectrum but may be susceptible to certain beta-lactamases.
  • Amoxicillin: A widely used penicillin; effective against various infections but often limited by resistance.
Compound NameStructure TypeSpectrum of ActivityUnique Features
3-(5-Tetrazolyl)penamBeta-lactamBroad (Gram-positive & negative)Induces filament formation
Penicillin GBeta-lactamPrimarily Gram-positiveClassic antibiotic; susceptible to resistance
CefotaximeCephalosporinBroad (including some Gram-negatives)Resistant to some beta-lactamases
AmoxicillinBeta-lactamBroad (including some Gram-negatives)Often combined with clavulanic acid

The uniqueness of 3-(5-tetrazolyl)penam lies in its structural modifications that confer distinct biological activities and mechanisms of action compared to these established antibiotics .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

389.12700867 g/mol

Monoisotopic Mass

389.12700867 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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